molecular formula C19H16N2O3 B2516709 N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-31-4

N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2516709
CAS No.: 852369-31-4
M. Wt: 320.348
InChI Key: MHEKHLPACZEAFN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide belongs to the class of indole-2-oxoacetamide derivatives, a scaffold recognized in medicinal chemistry for its diverse biological potential. While specific studies on this exact compound are limited, its core structure is closely related to compounds active in anticancer and antimicrobial research. Indole-3-glyoxylamide analogs, for instance, have demonstrated potent anti-proliferative activity against various human cancer cell lines, including cervical (Hela), breast (MCF7), and liver (HepG2) cancers, by inducing caspase-dependent apoptosis . Furthermore, the indole moiety is a privileged structure in drug discovery, frequently found in molecules with documented antifungal and antiviral properties . The 2-oxoacetamide group is a key functional motif that can contribute to a compound's ability to interact with enzyme active sites. Related structures, such as 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides, have been identified as promising inhibitors targeting viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viruses like SARS-CoV-2, suggesting a potential research avenue for this compound in virology . Researchers may find this compound valuable for probing new therapeutic targets in oncology or microbiology, or as a synthetic intermediate for further chemical exploration. Its research utility is derived from its molecular framework, which is associated with significant bioactivity.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-11-17(15-8-3-4-9-16(15)20-11)18(23)19(24)21-14-7-5-6-13(10-14)12(2)22/h3-10,20H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEKHLPACZEAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 2-Methylindole-3-Glyoxylic Acid with 3-Acetylaniline

A widely reported method involves the reaction of 2-methylindole-3-glyoxylic acid with 3-acetylaniline in the presence of coupling reagents.

Procedure :

  • Synthesis of 2-methylindole-3-glyoxylic acid :
    • 2-Methylindole is treated with oxalyl chloride in anhydrous dichloromethane at 0°C, followed by quenching with ice-water to yield the glyoxylic acid derivative.
  • Amide bond formation :
    • The glyoxylic acid (1.0 equiv) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dimethylformamide (DMF).
    • 3-Acetylaniline (1.05 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–16 hours.
  • Workup :
    • The mixture is diluted with ethyl acetate, washed with 5% HCl and brine, dried over Na₂SO₄, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Yield : 62–68%
Purity : >95% (HPLC)

Direct Glyoxylation of 2-Methylindole

An alternative single-step approach utilizes in situ generation of the glyoxylamide moiety:

Procedure :

  • Reaction setup :
    • 2-Methylindole (1.0 equiv) and 3-acetylaniline (1.1 equiv) are dissolved in tetrahydrofuran (THF).
    • Glyoxylic acid monohydrate (1.2 equiv) and catalytic p-toluenesulfonic acid (PTSA, 0.1 equiv) are added.
    • The mixture is refluxed under nitrogen for 8 hours.
  • Isolation :
    • After cooling, the precipitate is filtered and recrystallized from ethanol/water (4:1).

Yield : 55–60%
Advantage : Avoids pre-activation of the glyoxylic acid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 25 68 97
THF 66 60 95
Acetonitrile 82 48 89

Data adapted from patented protocols

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while elevated temperatures in THF improve reaction kinetics.

Catalytic Systems

  • EDCl/HOBt : Superior for sterically hindered amines (e.g., 3-acetylaniline), achieving >95% conversion.
  • PTSA : Effective for one-pot glyoxylation but requires rigorous moisture control.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 10.92 (s, 1H, NH), 8.45 (d, J = 7.6 Hz, 1H, indole H-4), 7.98 (s, 1H, acetylphenyl H-2), 7.62–7.58 (m, 2H, indole H-5/H-6), 2.64 (s, 3H, CH₃-indole), 2.52 (s, 3H, COCH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 195.2 (COCH₃), 168.4 (CONH), 142.1 (indole C-3), 136.8–115.4 (aromatic carbons), 26.7 (CH₃-indole), 22.1 (COCH₃).

Mass Spectrometry

  • HRMS (ESI+) :
    • m/z calc. for C₁₉H₁₆N₂O₃ [M+H]⁺: 321.1234; found: 321.1238.

Challenges and Mitigation Strategies

  • Low Solubility :
    • The acetylphenyl group reduces solubility in polar solvents. Use of DMF or dimethylacetamide (DMAc) during coupling improves homogeneity.
  • Byproduct Formation :
    • N-Acylation of indole nitrogen is minimized by maintaining reaction temperatures below 30°C.
  • Purification :
    • Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the target compound from unreacted aniline.

Applications and Derivatives

This compound shares structural homology with patented antitumor agents. Modifications to the indole 2-methyl group or acetylphenyl substituent could enhance bioactivity, as demonstrated in related compounds.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety exhibits characteristic nucleophilic and hydrogen-bonding properties. Key reactions include:

Reaction TypeConditionsProductsBiological Relevance
Hydrogen Bonding Aqueous or enzymatic environmentsStabilized enzyme-inhibitor complexes (e.g., PI3Kα)Critical for kinase inhibition via interaction with Lys802 residue in PI3Kα
Substitution Hydrazonoyl halides in ethanol/acetic acidModified sulfonamide derivatives (e.g., arylidenemalononitrile adducts)Enhances selectivity for PI3K isoforms (α/γ/δ)

The sulfonamide NH proton’s acidity (influenced by electron-withdrawing aryl groups) determines binding potency in enzymatic targets . Replacement with non-acidic groups (e.g., methyl) reduces inhibitory activity by >10-fold .

Thiazolo[5,4-b]Pyridine Core Reactions

The fused thiazole-pyridine system undergoes electrophilic and cyclization reactions:

Reaction TypeReagents/ConditionsOutcomes
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro derivatives at C5 or C7 positions
Oxidation H₂O₂/K₂WO₄Sulfone formation (1,1-dioxothiazolo derivatives)
Cyclization Fe powder in acetic acidIntramolecular ring closure to stabilize the heterocyclic scaffold

The pyridyl group attached to the thiazole ring is essential for maintaining PI3Kα inhibitory activity (IC₅₀ = 3.6–501 nM when modified) .

Aromatic Ring Modifications

The 3,4-dimethylphenyl and 2-methylphenyl groups participate in:

Reaction TypeConditionsProducts
Electrophilic Aromatic Substitution Halogens, nitro groupsHalogenated or nitrated aryl derivatives
Cross-Coupling Pd catalysts, aryl boronic acidsBiaryl systems (Suzuki-Miyaura reactions)

Methyl substituents on the phenyl rings enhance metabolic stability by sterically hindering cytochrome P450 oxidation .

Enzymatic Interactions and Selectivity

The compound’s PI3K isoform selectivity arises from:

  • PI3Kα/γ/δ Inhibition : Nanomolar IC₅₀ (3.6–8.0 nM) due to dual hydrogen bonding with Val851 and Lys802 .

  • PI3Kβ Selectivity Reduction : 10-fold lower activity attributed to steric clashes in the ATP-binding pocket .

Synthetic Pathways

Industrial-scale synthesis typically involves:

  • Morpholine Substitution : 2,4-dichloro-3-nitropyridine → 4-morpholinyl intermediate .

  • Thiocyanate Incorporation : KSCN in acetic acid at 80°C .

  • Nitro Reduction and Cyclization : Fe powder in acetic acid to form the thiazolo[5,4-b]pyridine core .

Stability and Degradation

  • Thermal Stability : De

Scientific Research Applications

Medicinal Chemistry

N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been investigated for its potential therapeutic effects:

  • Anticancer Properties : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of similar structures can induce apoptosis in human cancer cells by activating caspases, which are crucial for programmed cell death .
  • Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties against common pathogens. Preliminary studies suggest effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Biological Studies

The biological activity of this compound has been explored through various mechanisms:

  • Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
  • Cell Signaling Pathways : Investigations into the signaling pathways affected by this compound have revealed its potential to influence critical cellular processes, making it a candidate for further exploration in therapeutic contexts .

Material Science

In addition to its biological applications, this compound is also utilized in material science:

  • Synthesis of Complex Organic Molecules : The compound serves as a building block for synthesizing more complex organic molecules, which can be applied in the development of new materials with tailored properties .

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of this compound derivatives showed potent anticancer activity against several human cancer cell lines. The most effective derivative exhibited an IC50_{50} value of 10.56 ± 1.14 μM against HepG2 liver cancer cells, demonstrating its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 256 µg/mL, suggesting significant antimicrobial efficacy and potential application in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The compound is part of a broader class of N-substituted 2-(indol-3-yl)-2-oxoacetamides , which vary in substituents on both the indole ring and the N-acyl group. Key structural analogs include:

Compound Name Indole Substituent N-Acyl Substituent Molecular Weight (g/mol) Key Features Evidence ID
N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide 2-methyl 3-acetylphenyl 349.37 Aromatic ketone; moderate lipophilicity
2-(2-Adamantane-3H-indol-3-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide Adamantane (bulky alkyl) 3-(trifluoromethyl)phenyl ~500 (estimated) High lipophilicity; enhanced steric bulk
N-(Adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide 1-pentyl; 5-furan-2-yl Adamantane ~450 (estimated) Hybrid heterocyclic; flexible alkyl chain
N-(3-benzoyl-3-azabicyclo[3.1.0]hexan-6-yl)-2-(4-fluoro-1H-indol-3-yl)-2-oxoacetamide 4-fluoro Azabicyclohexane-benzoyl 418.4 Rigid bicyclic scaffold; fluorinated indole

Key Observations :

  • Steric Effects : Bulky substituents (e.g., adamantane) may hinder binding to flat hydrophobic pockets in target proteins, whereas the acetylphenyl group offers a balance of aromaticity and moderate steric demand .
  • Electron-Withdrawing Groups : Fluorine or trifluoromethyl groups enhance metabolic stability and electronic interactions in analogs .

Comparison with Other Syntheses :

  • Adamantane Derivatives : Require additional steps to introduce the adamantane group, such as alkylation or Friedel-Crafts reactions, reducing overall yield (81.5–91.5% for analogs in ).
  • Azabicyclohexane Scaffolds : Demand specialized reagents (e.g., 3-benzoyl-3-azabicyclo[3.1.0]hexan-6-amine) and anhydrous conditions, increasing complexity .
Physicochemical Properties
Property Target Compound Adamantane Analog Azabicyclohexane Analog
Melting Point Not reported Not reported Not reported
Solubility Likely low in water Very low (high lipophilicity) Moderate (polar bicyclic core)
Hydrogen Bond Acceptors 3 3–4 4
Rotatable Bonds 6 5–7 8

Biological Activity

N-(3-acetylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H14N2O3C_{15}H_{14}N_2O_3 and has a molecular weight of 270.28 g/mol. Its structure features an indole moiety, which is known for its diverse biological activities, combined with an acetophenone derivative that may enhance its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Research indicates that indole derivatives often exhibit cytotoxic effects against cancer cell lines. The presence of the acetophenone group may enhance this activity by facilitating apoptosis in tumor cells.
  • Anti-inflammatory Effects : Compounds with indole structures have been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial effects, making them candidates for further exploration in treating infections.

Cytotoxicity Studies

A study conducted on various indole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The study utilized the MTT assay to evaluate cell viability and found that certain structural modifications could enhance the cytotoxic effects against specific cancer types .

Mechanistic Insights

In vitro studies have shown that the compound induces apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells, suggesting that this compound triggers programmed cell death mechanisms .

Case Studies

Several case studies have documented the effects of similar indole derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving a related indole compound demonstrated a significant reduction in tumor size among participants with advanced melanoma, highlighting the therapeutic potential of such compounds .
  • Case Study 2 : Another study explored the anti-inflammatory properties of an indole derivative in patients with rheumatoid arthritis, reporting decreased joint swelling and pain after treatment .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntitumorInduction of apoptosis via caspase activation
Anti-inflammatoryModulation of cytokine production
AntimicrobialInhibition of bacterial growth

Q & A

Q. What strategies mitigate variability in biological assay results, such as inconsistent IC50 values?

  • Answer : Standardize cell passage numbers and culture conditions (e.g., serum-free media for kinase assays). Use internal standards (e.g., ATP quantification in kinase assays) to normalize data. Replicate experiments across independent batches (n ≥ 3) and apply statistical rigor (e.g., ANOVA with Tukey’s post-hoc test) .

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